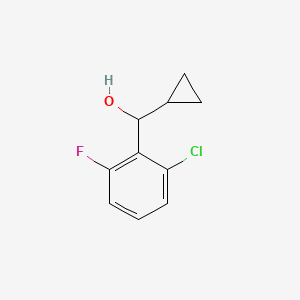
Cyclopropyl (2-chloro-6-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl (2-chloro-6-fluorophenyl)methanol is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. It is a cyclopropyl derivative of benzyl alcohol and has a molecular formula of C10H9ClFOM.
Applications De Recherche Scientifique
Cyclopropyl (2-chloro-6-fluorophenyl)methanol has been studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and infectious diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been studied for its potential use in treating Alzheimer's disease and other neurological disorders by modulating the activity of certain neurotransmitters. Furthermore, it has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
Mécanisme D'action
The mechanism of action of Cyclopropyl (2-chloro-6-fluorophenyl)methanol is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and apoptosis. Furthermore, it has been shown to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the activity of various neurotransmitters. Furthermore, it has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropyl (2-chloro-6-fluorophenyl)methanol has several advantages for lab experiments, including its high purity and stability. However, it also has several limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful handling and proper disposal are necessary when working with this compound.
Orientations Futures
There are several future directions for the study of Cyclopropyl (2-chloro-6-fluorophenyl)methanol. One potential direction is the development of new derivatives with improved therapeutic properties, such as increased potency and selectivity. Another potential direction is the study of the compound's mechanism of action in greater detail, which could lead to the identification of new targets for therapeutic intervention. Furthermore, the compound's potential use in combination with other drugs or therapies should be explored, as this may enhance its therapeutic efficacy. Finally, the compound's potential use in the treatment of other diseases and conditions should be investigated, as this may lead to the development of new therapies for a wide range of disorders.
Méthodes De Synthèse
Cyclopropyl (2-chloro-6-fluorophenyl)methanol can be synthesized through a multistep process, starting with the reaction of cyclopropylmethyl bromide with 2-chloro-6-fluorobenzaldehyde in the presence of a base. The resulting this compound can be purified through column chromatography and recrystallization.
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)-cyclopropylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6,10,13H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAKHRPBFJOKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC=C2Cl)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


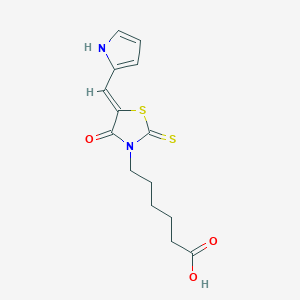
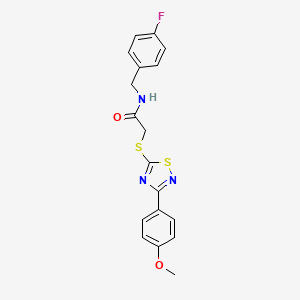

![[2-(4-Methoxyanilino)-2-oxoethyl] 3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanoate](/img/structure/B2526767.png)
![Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B2526769.png)
![N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2526771.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2526773.png)
![N-({1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2526774.png)
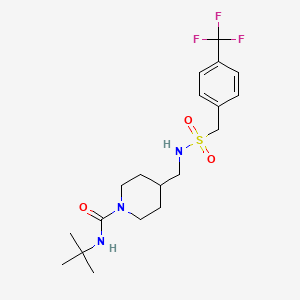
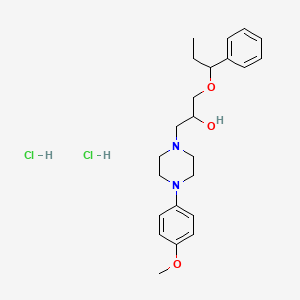

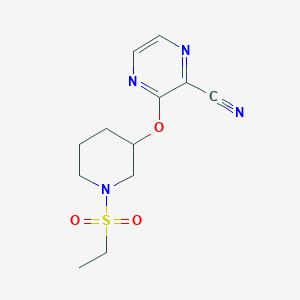
![4-(1,1-dioxothiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2526785.png)